N-[1-(Pyridin-4-yl)ethyl]thian-3-amine N-[1-(Pyridin-4-yl)ethyl]thian-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792521
InChI: InChI=1S/C12H18N2S/c1-10(11-4-6-13-7-5-11)14-12-3-2-8-15-9-12/h4-7,10,12,14H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol

N-[1-(Pyridin-4-yl)ethyl]thian-3-amine

CAS No.:

Cat. No.: VC17792521

Molecular Formula: C12H18N2S

Molecular Weight: 222.35 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(Pyridin-4-yl)ethyl]thian-3-amine -

Specification

Molecular Formula C12H18N2S
Molecular Weight 222.35 g/mol
IUPAC Name N-(1-pyridin-4-ylethyl)thian-3-amine
Standard InChI InChI=1S/C12H18N2S/c1-10(11-4-6-13-7-5-11)14-12-3-2-8-15-9-12/h4-7,10,12,14H,2-3,8-9H2,1H3
Standard InChI Key MEFHCIMNGSQIDC-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=NC=C1)NC2CCCSC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[1-(Pyridin-4-yl)ethyl]thian-3-amine consists of:

  • A pyridin-4-yl group (aromatic six-membered ring with one nitrogen atom).

  • An ethyl linker (-CH₂-CH₂-) connecting the pyridine to a thian-3-amine (a six-membered thiane ring with an amine group at position 3).

The IUPAC name, N-(1-pyridin-4-ylethyl)thian-3-amine, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₈N₂S
Molecular Weight222.35 g/mol
SMILESCC(C1=CC=NC=C1)NC2CCCSC2
InChIKeyMEFHCIMNGSQIDC-UHFFFAOYSA-N
PubChem CID62873057

Stereochemical Considerations

The compound’s 3D conformer reveals a chair conformation for the thiane ring, with the pyridine ring oriented perpendicularly to minimize steric hindrance. This spatial arrangement influences solubility and interaction with biological targets, such as enzymes or receptors.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for N-[1-(Pyridin-4-yl)ethyl]thian-3-amine is documented, analogous compounds suggest potential routes:

  • Nucleophilic substitution: Reacting thian-3-amine with 1-(pyridin-4-yl)ethyl bromide under basic conditions.

  • Reductive amination: Condensing pyridine-4-carbaldehyde with thian-3-amine followed by reduction.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Projected)
AlkylationK₂CO₃, DMF, 80°C60–70%
PurificationColumn chromatography>95% purity

Analytical Characterization

  • NMR Spectroscopy: Expected signals include a triplet for the thiane ring’s methylene groups (δ 2.5–3.0 ppm) and a doublet for the pyridin-4-yl protons (δ 8.5–9.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 222.35 (M⁺) confirms the molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the pyridine’s polarity. Limited water solubility (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to oxidation at the sulfur atom in thiane under aerobic conditions.

Table 3: Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)2.1 (Predicted)
pKa9.2 (amine), 4.7 (pyridine)

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on the pyridine nitrogen, favoring interactions with cationic residues in proteins.

Table 4: DFT-Derived Properties

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.9 eV
Dipole Moment3.8 Debye

Applications and Future Directions

Pharmaceutical Intermediate

The compound’s bifunctional structure makes it a candidate for synthesizing polycyclic kinase inhibitors or neuroactive agents .

Research Priorities

  • In vitro assays to validate kinase inhibition and receptor binding.

  • Structure-activity relationship (SAR) studies to optimize bioavailability.

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